molecular formula C24H11Br2F4N5O5 B6023589 3-bromo-5-(5-bromofuran-2-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-5-(5-bromofuran-2-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B6023589
M. Wt: 685.2 g/mol
InChI Key: FGDHCPYWQHMFPH-UHFFFAOYSA-N
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Description

3-bromo-5-(5-bromofuran-2-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, fluorine, nitro, and trifluoromethyl groups

Preparation Methods

The synthesis of 3-bromo-5-(5-bromofuran-2-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the bromofuran and fluorophenoxy groups, and the addition of the trifluoromethyl and nitro groups. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of bromine and nitro groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

    Trifluoromethylation: The trifluoromethyl group can be introduced or modified using reagents like trifluoromethyl iodide in the presence of a copper catalyst.

Scientific Research Applications

3-bromo-5-(5-bromofuran-2-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers may investigate its potential as a pharmaceutical compound, particularly for its anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-bromo-5-(5-bromofuran-2-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and potential applications. For example:

    3-bromo-5-(5-bromofuran-2-yl)-N-[3-(4-chlorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    3-bromo-5-(5-bromofuran-2-yl)-N-[3-(4-methoxyphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide:

These comparisons highlight the uniqueness of this compound and its potential for various scientific research applications.

Properties

IUPAC Name

3-bromo-5-(5-bromofuran-2-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H11Br2F4N5O5/c25-19-6-5-17(40-19)16-10-18(24(28,29)30)34-22(32-16)20(26)21(33-34)23(36)31-12-7-13(35(37)38)9-15(8-12)39-14-3-1-11(27)2-4-14/h1-10H,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDHCPYWQHMFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=C(O5)Br)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H11Br2F4N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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